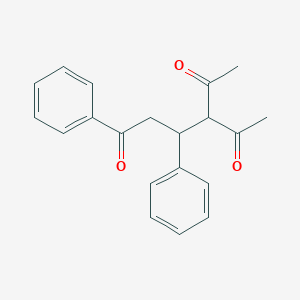
1,5-Hexanedione, 4-acetyl-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is an organic compound with the molecular formula C20H20O3 It is a diketone, meaning it contains two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,5-hexanedione with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1,5-hexanedione: A closely related compound with similar chemical properties but lacking the acetyl group.
Indane-1,3-dione: Another diketone with a different structural framework but similar reactivity.
Uniqueness
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
21225-50-3 |
|---|---|
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-acetyl-1,3-diphenylhexane-1,5-dione |
InChI |
InChI=1S/C20H20O3/c1-14(21)20(15(2)22)18(16-9-5-3-6-10-16)13-19(23)17-11-7-4-8-12-17/h3-12,18,20H,13H2,1-2H3 |
Clave InChI |
XOUFLSZIGDVZFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
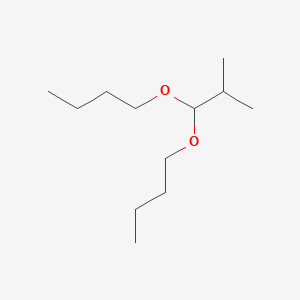
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
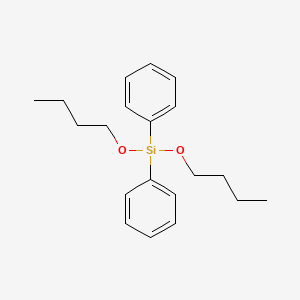

![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
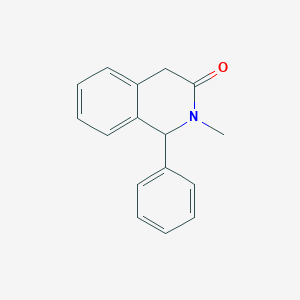
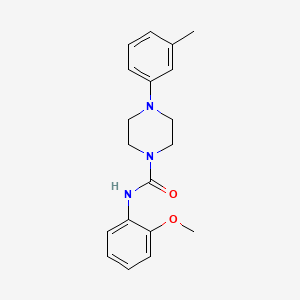



![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

